molecular formula C10HCl11 B12689316 (1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane CAS No. 845-66-9

(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane

Cat. No.: B12689316
CAS No.: 845-66-9
M. Wt: 511.1 g/mol
InChI Key: KFDNXHKRTQRVGV-PGMQJNQOSA-N
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Description

(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane is a highly chlorinated organic compound. This compound is characterized by its unique pentacyclic structure, which includes multiple chlorine atoms. The presence of these chlorine atoms makes it highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane typically involves multiple steps. The starting materials are usually simpler chlorinated hydrocarbons, which undergo a series of chlorination and cyclization reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated oxides.

    Reduction: Reduction reactions can remove some of the chlorine atoms, resulting in less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chlorinated oxides, while reduction results in less chlorinated derivatives.

Scientific Research Applications

(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated hydrocarbons.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of (1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s high chlorine content allows it to form strong bonds with these targets, potentially inhibiting their normal function. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorocyclopentadiene: Another highly chlorinated compound with a similar structure but fewer chlorine atoms.

    Octachloronaphthalene: A chlorinated aromatic compound with a different ring structure but similar reactivity.

Uniqueness

(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane is unique due to its high chlorine content and complex pentacyclic structure. This makes it particularly useful in applications requiring highly reactive chlorinated compounds.

Properties

CAS No.

845-66-9

Molecular Formula

C10HCl11

Molecular Weight

511.1 g/mol

IUPAC Name

(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane

InChI

InChI=1S/C10HCl11/c11-2-1-3(12)5(14)4(1,13)10(20,21)7(2,16)8(5,17)6(2,15)9(3,18)19/h1H/t1?,2?,3-,4-,5?,6-,7-,8?/m0/s1

InChI Key

KFDNXHKRTQRVGV-PGMQJNQOSA-N

Isomeric SMILES

C12[C@@]3(C4([C@@]1(C([C@@]5(C2([C@](C54Cl)(C3(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C12C3(C4(C5(C3(C(C1(C5(C2(C4(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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